2-Methanesulfonamido-3,3-dimethylbutanoic acid
Description
Properties
IUPAC Name |
2-(methanesulfonamido)-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c1-7(2,3)5(6(9)10)8-13(4,11)12/h5,8H,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBMNHWDNXNFMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methanesulfonamido-3,3-dimethylbutanoic acid (CAS No. 1600940-76-8) is a compound with notable biological activity, particularly in pharmacological contexts. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C7H15N1O4S1
- Molecular Weight: 195.27 g/mol
- IUPAC Name: this compound
The compound features a methanesulfonamide group, which is known for its biological significance in drug design and development.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The methanesulfonamide moiety can influence enzyme activity and receptor binding, which are critical for its pharmacological effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives possess significant activity against various bacterial strains, indicating potential for use as antimicrobial agents.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory effects. Sulfonamide-based drugs are commonly used to treat inflammatory conditions due to their ability to inhibit specific pathways involved in inflammation .
Case Studies and Research Findings
-
Antibacterial Activity:
- A study demonstrated that sulfonamide derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were recorded, showing promising results for further development in antibiotic therapies.
- Metabolomic Studies:
-
Pharmacokinetics:
- Investigations into the pharmacokinetics of sulfonamide compounds suggest that modifications in the chemical structure can significantly affect absorption and bioavailability. Understanding these parameters is crucial for developing effective therapeutic agents.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Substituent Variations at the 2-Position
The 2-position substituent significantly influences physicochemical and biological properties. Key analogues include:
*Calculated based on formula C₇H₁₃NO₄S. †Calculated from C₁₁H₁₂Cl₂N₂O₄S.
Key Observations :
- Electron-Withdrawing Effects : The methanesulfonamido group enhances acidity compared to bromo-substituted analogues, making the carboxylic proton more labile. This property is critical for enzyme active-site interactions .
- Biological Activity: Sulfonamide derivatives (e.g., dichlorobenzenesulfonamido) exhibit antimicrobial properties due to sulfonamide’s bioisosteric similarity to para-aminobenzoic acid (PABA), disrupting folate synthesis .
Backbone Modifications: 3,3-Dimethyl vs. Other Branched Chains
Variations in the alkyl backbone alter steric bulk and solubility:
Key Observations :
Amino Acid Derivatives: Comparison with D-Tert-Leucine Hydrochloride
D-Tert-leucine hydrochloride ((R)-2-amino-3,3-dimethylbutanoic acid hydrochloride) shares the 3,3-dimethylbutanoic acid backbone but replaces the sulfonamido group with an amino group:
‡Estimated based on sulfonamide electron-withdrawing effects.
Key Observations :
- Acidity: The sulfonamido group increases carboxylic acid acidity compared to the amino group in D-tert-leucine, favoring ionic interactions in aqueous environments.
- Pharmaceutical Utility: D-Tert-leucine’s amino group facilitates salt formation (e.g., hydrochloride), improving solubility for drug formulations, whereas sulfonamido derivatives target enzyme active sites .
Preparation Methods
Classical Method: Reaction of tert-Butanol or tert-Butyl Chloride with Vinylidene Chloride
- Process : React tert-butanol or tert-butyl chloride with vinylidene chloride in the presence of sulfuric acid and boron trifluoride (BF3).
- Challenges : Handling BF3 and the availability of vinylidene chloride (1,1-dichloroethene) are problematic due to toxicity and reactivity concerns.
- References : This method is the classical approach but is less favored industrially due to these issues.
Improved Method: Wolff-Kishner Reduction of Trimethylpyruvic Acid Hydrazone
- Step 1: Formation of Hydrazone
- React trimethylpyruvic acid (TMPA) with hydrazine hydrate (1 to 10 molar equivalents, preferably 1 to 7) in a suitable diluent (e.g., alcohols like butanol, ethers, or sulfoxides).
- Reaction temperature: 20 °C to 180 °C, typically until hydrazone formation is complete.
- Optional azeotropic removal of water to drive the reaction.
- Step 2: Base-Induced Reduction
- Treat the hydrazone intermediate with a base (potassium hydroxide or sodium hydroxide preferred) at 100 °C to 280 °C (preferably 100 °C to 250 °C).
- This step induces nitrogen elimination, converting the hydrazone to 3,3-dimethylbutanoic acid.
- Isolation
- After reaction completion, acidify the mixture and extract the product using suitable solvents (e.g., toluene, methyl isobutyl ketone).
- The acid can be isolated by crystallization or distillation.
- Advantages
- Avoids hazardous BF3 and vinylidene chloride.
- Can be performed as a one-pot reaction combining hydrazone formation and reduction.
- Scalable and industrially feasible.
- References : Detailed in patents EP0884299A1 and US6686501B2.
Table 1: Key Parameters for 3,3-Dimethylbutanoic Acid Synthesis via Hydrazone Route
| Parameter | Range / Details | Preferred Conditions |
|---|---|---|
| Hydrazine hydrate equiv. | 1 to 10 mol/mol TMPA | 1 to 7 mol/mol TMPA |
| Hydrazone formation temp. | 20 °C to 180 °C | 20 °C to 180 °C |
| Base for reduction | KOH, NaOH | KOH or NaOH |
| Reduction temperature | 100 °C to 280 °C | 100 °C to 250 °C |
| Reaction pressure | Atmospheric | Atmospheric |
| Solvents | Alcohols (butanol, pentanol), ethers, sulfoxides | Butanol preferred |
| Isolation methods | Acidification, extraction, crystallization, distillation | Crystallization or steam distillation |
Introduction of the Methanesulfonamido Group
The methanesulfonamido group (-SO2NHCH3) is introduced by sulfonamide formation on the 3,3-dimethylbutanoic acid or its derivatives.
Sulfonamide Formation via Sulfonyl Chloride Intermediate
- Starting Materials : 3,3-dimethylbutanoic acid or its acid chloride derivative.
- Method :
- Convert the acid to its acid chloride using reagents like thionyl chloride (SOCl2).
- React the acid chloride with methanesulfonamide or methanesulfonyl chloride with an amine base (e.g., triethylamine) in an aprotic solvent such as dichloromethane.
- Notes :
- This method ensures high purity and yield of the sulfonamide.
- The reaction is typically conducted at low temperatures to avoid side reactions.
- References : Analogous sulfonamide syntheses are described in sulfonamide compound preparations.
Direct Condensation of Amines with Sulfonyl Chlorides
- Alternative Route :
- Methanesulfonyl chloride can be directly reacted with the amino group on a 3,3-dimethylbutanoic acid derivative under basic conditions.
- Triethylamine is commonly used as a base to scavenge HCl.
- Advantages :
- Fewer steps compared to acid chloride intermediate method.
- High yields and straightforward reaction conditions.
- References : Similar strategies are reported for arylsulfonamide synthesis.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Hydrazone formation | Trimethylpyruvic acid + hydrazine hydrate, solvent, heat | Hydrazone intermediate |
| 2 | Wolff-Kishner reduction | Base (KOH/NaOH), heat (100-250 °C) | 3,3-Dimethylbutanoic acid |
| 3 | Acid chloride formation | SOCl2, DCM, low temp | Acid chloride of 3,3-dimethylbutanoic acid |
| 4 | Sulfonamide formation | Methanesulfonamide or methanesulfonyl chloride + base | 2-Methanesulfonamido-3,3-dimethylbutanoic acid |
Research Findings and Yields
- The hydrazone reduction method provides a technically feasible and scalable route to 3,3-dimethylbutanoic acid with yields typically above 70-80%.
- Sulfonamide formation via acid chloride or direct sulfonyl chloride condensation yields the target compound in moderate to high yields (70-90%), depending on reaction conditions and purification.
- The direct condensation of anilines with sulfonyl chlorides is noted to be superior in terms of fewer steps, cheaper reagents, and higher yields, suggesting similar benefits for methanesulfonamido derivatives.
Q & A
Q. What are the common synthetic routes for 2-Methanesulfonamido-3,3-dimethylbutanoic acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves introducing the methanesulfonamido group to a pre-functionalized 3,3-dimethylbutanoic acid backbone. A nucleophilic substitution reaction is commonly employed, where a halogenated precursor (e.g., 2-bromo-3,3-dimethylbutanoic acid) reacts with methanesulfonamide under polar aprotic solvents like DMF or DMSO. Elevated temperatures (60–80°C) and catalysts such as triethylamine enhance reaction efficiency . Optimization Strategies :
- Analytical Validation :
Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (characteristic peaks: δ 1.05 ppm for tert-butyl, δ 3.05 ppm for sulfonamido S–CH3) .
Q. How can researchers confirm the stereochemical configuration of this compound derivatives?
- Methodological Answer : Chiral resolution is achieved using chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution. Absolute configuration is confirmed via single-crystal X-ray diffraction, which provides unambiguous spatial data for the sulfonamido and dimethyl groups . Case Study :
- In (S)-configured analogs, X-ray crystallography revealed a planar sulfonamido group with a dihedral angle of 85° between the sulfonyl and carboxylate moieties .
- Circular Dichroism (CD) spectroscopy can corroborate configurations by comparing Cotton effects with known standards .
Advanced Research Questions
Q. What strategies mitigate carbocation rearrangements during the synthesis of tert-alkyl substituted derivatives of this compound?
- Methodological Answer : Carbocation rearrangements (e.g., hydride shifts) are common in tert-alkyl systems. Strategies include:
-
Low-Temperature Conditions : Conduct reactions below 0°C to stabilize intermediates .
-
Steric Hindrance : Use bulky leaving groups (e.g., triflate instead of bromide) to slow rearrangement kinetics .
-
Acid Scavengers : Add molecular sieves or proton sponges to neutralize acidic byproducts that catalyze rearrangements .
- Data Contradiction Analysis :
Studies on 4-benzoyl-3,3-dimethylbutanoic acid pyrolysis revealed that gem-dimethyl groups retard rearrangements due to steric effects, contradicting typical carbocation stability trends. This highlights the need for context-specific mechanistic models .
- Data Contradiction Analysis :
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
-
Methodological Answer : The tert-butyl group imposes significant steric hindrance, slowing SN2 reactions but favoring SN1 mechanisms in polar solvents. Electronic effects from the sulfonamido group (-SO2NH2) enhance electrophilicity at the α-carbon, enabling reactions with soft nucleophiles (e.g., azides, thiols) .
-
Case Study :
Q. What bioorthogonal applications are enabled by functionalizing this compound with click chemistry handles?
- Methodological Answer : The sulfonamido group can be modified with azides or alkynes for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Applications include:
-
Protein Labeling : Conjugation to GFP via a PEG spacer for cellular imaging .
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Drug Delivery : Click-based linkage to liposomal carriers enhances tumor-targeting efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
